2-(Dimethylphosphorylmethoxy)acetic acid
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Overview
Description
2-(Dimethylphosphorylmethoxy)acetic acid is an organic compound with the molecular formula C5H11O5P This compound is characterized by the presence of a dimethylphosphoryl group attached to a methoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylphosphorylmethoxy)acetic acid typically involves the reaction of monochloroacetic acid with sodium methylate in a methanolic solvent at elevated temperatures. The reaction proceeds through the formation of methoxyacetic acid methyl ester, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylphosphorylmethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted acetic acids .
Scientific Research Applications
2-(Dimethylphosphorylmethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and as a plasticizer in the polymer industry
Mechanism of Action
The mechanism of action of 2-(Dimethylphosphorylmethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt metabolic pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Methoxyacetic acid: Similar in structure but lacks the dimethylphosphoryl group.
Diethoxyphosphoryl acetic acid: Contains ethoxy groups instead of methoxy.
Phosphonoacetic acid: Contains a phosphono group instead of a dimethylphosphoryl group.
Uniqueness: 2-(Dimethylphosphorylmethoxy)acetic acid is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(dimethylphosphorylmethoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O4P/c1-10(2,8)4-9-3-5(6)7/h3-4H2,1-2H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNRAKRQCXNSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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